

Cross-Referencing Mass Spectrometry Data for 4-Isopropylanisole: A Comparative Guide

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For researchers and professionals in drug development and chemical analysis, accurate identification of compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique for molecular identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry data for **4-isopropylanisole** and its structural isomers, offering a practical framework for cross-referencing and validating mass spectral data.

Comparative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratio (m/z) peaks and their relative intensities for **4-isopropylanisole** and its isomers, 2-isopropylanisole and 3-isopropylanisole, along with the structurally related 4-tert-butylanisole. This data is crucial for distinguishing between these closely related compounds.



Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Peaks (Relative Intensity %)	Data Source
4- Isopropylanisole	C10H14O	150.22	135 (100%), 150 (27%), 105 (10%), 91 (10%), 77 (6%)	PubChem[1], NIST Mass Spectrometry Data Center
2- Isopropylanisole	C10H14O	150.22	135 (100%), 150 (30%), 105 (15%), 91 (12%), 77 (8%)	PubChem[2], NIST Mass Spectrometry Data Center
3- Isopropylanisole	C10H14O	150.22	135 (100%), 150 (35%), 105 (18%), 91 (15%), 77 (9%)	ChemSrc[3]
4-tert- Butylanisole	C11H16O	164.25	149 (100%), 164 (21%), 121 (18%), 109 (12%), 41 (11%)	PubChem[4], MassBank of North America

Experimental Protocols

The mass spectrometry data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of volatile aromatic compounds like **4-isopropylanisole** and its isomers, based on established methods such as the SW-846 Method 8260B for volatile organic compounds.

1. Sample Preparation:

 Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 μg/mL.



- To ensure the sample is free of particulate matter that could interfere with the analysis, it should be centrifuged or filtered prior to injection.
- Samples are then transferred to 1.5 mL glass autosampler vials.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph (GC):
 - Injector: Splitless injection is commonly used to maximize the transfer of the analyte to the column. The injector temperature is typically set to 250°C.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 to 1.5 mL/min.
 - \circ Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness), is suitable for separating the isomers.
 - Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 40°C) and held for a few minutes to separate very volatile compounds. The temperature is then ramped up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280-300°C) to elute less volatile components.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) is the standard method, with an electron energy of 70 eV.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: The mass spectrometer is set to scan a mass range of m/z 40-450 to detect the molecular ion and characteristic fragment ions.
 - Data Acquisition: Data is acquired in full scan mode to obtain a complete mass spectrum.

3. Data Analysis:

• The acquired mass spectra are compared with reference spectra from established libraries such as the NIST/EPA/NIH Mass Spectral Library.

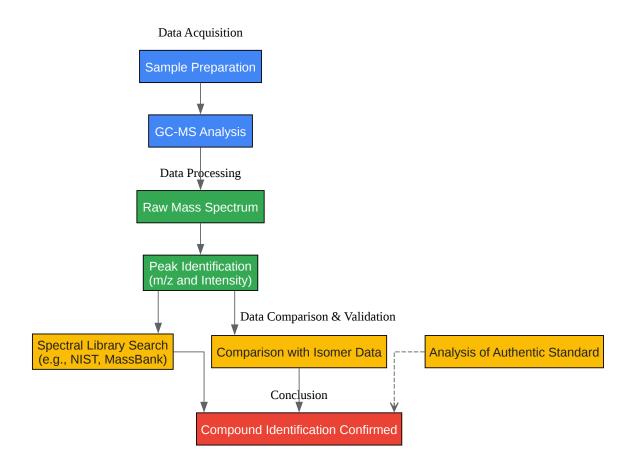


• Identification of the compound is confirmed by matching the retention time from the gas chromatogram and the fragmentation pattern in the mass spectrum with those of a known standard.

Workflow for Mass Spectrometry Data Cross- Referencing

The following diagram illustrates a logical workflow for the cross-referencing and validation of mass spectrometry data for a compound like **4-isopropylanisole**.





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Caption: Workflow for the identification of **4-isopropylanisole** using GC-MS.

This guide provides a foundational framework for utilizing and cross-referencing mass spectrometry data for **4-isopropylanisole** and related compounds. By following standardized experimental protocols and a logical data validation workflow, researchers can confidently



identify these aromatic compounds in their samples. The provided data and methodologies support robust analytical practices in various scientific and industrial settings.

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References

- 1. 4-Isopropylanisole | C10H14O | CID 77783 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropylanisole | C10H14O | CID 270623 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-isopropylanisole | CAS#:6380-20-7 | Chemsrc [chemsrc.com]
- 4. p-tert-Butylanisole | C11H16O | CID 94750 PubChem [pubchem.ncbi.nlm.nih.gov]
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